molecular formula C19H16ClNO2S B3503792 N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide

N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide

Cat. No.: B3503792
M. Wt: 357.9 g/mol
InChI Key: VXGJTEBPUIYAMK-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide, also known as CBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CBPS is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells. Additionally, this compound has been investigated for its potential as a corrosion inhibitor, a compound that can protect metals from corrosion.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to induce cell death in cancer cells when used as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of bacterial and fungal strains by inhibiting cell wall synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells when used as a photosensitizer in photodynamic therapy. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use as a corrosion inhibitor.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods, making it readily available for research purposes. This compound has also been shown to have antibacterial and antifungal properties, which may make it a potential candidate for developing new antimicrobial agents. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential for use as a photosensitizer in photodynamic therapy requires further investigation.

Future Directions

There are several future directions for research involving N-(3-chlorobenzyl)-N-phenylbenzenesulfonamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a photosensitizer in photodynamic therapy. Future research may also investigate the potential use of this compound as a corrosion inhibitor in various applications. Overall, this compound has shown promise for various scientific research applications, and further research is needed to fully understand its potential.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-17-9-7-8-16(14-17)15-21(18-10-3-1-4-11-18)24(22,23)19-12-5-2-6-13-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJTEBPUIYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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